AM841

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

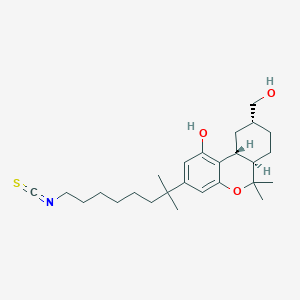

分子式 |

C26H39NO3S |

|---|---|

分子量 |

445.7 g/mol |

IUPAC名 |

(6aR,9R,10aR)-9-(hydroxymethyl)-3-(8-isothiocyanato-2-methyloctan-2-yl)-6,6-dimethyl-6a,7,8,9,10,10a-hexahydrobenzo[c]chromen-1-ol |

InChI |

InChI=1S/C26H39NO3S/c1-25(2,11-7-5-6-8-12-27-17-31)19-14-22(29)24-20-13-18(16-28)9-10-21(20)26(3,4)30-23(24)15-19/h14-15,18,20-21,28-29H,5-13,16H2,1-4H3/t18-,20-,21-/m1/s1 |

InChIキー |

JCIYJYHFBBXSBF-HMXCVIKNSA-N |

異性体SMILES |

CC1([C@@H]2CC[C@H](C[C@H]2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C |

正規SMILES |

CC1(C2CCC(CC2C3=C(C=C(C=C3O1)C(C)(C)CCCCCCN=C=S)O)CO)C |

製品の起源 |

United States |

Foundational & Exploratory

AM841 mechanism of action

An In-Depth Technical Guide on the Core Mechanism of Action of AM841

Introduction

This compound, or (-)-7′-Isothiocyanato-11-hydroxy-1′,1′-dimethylheptylhexahydrocannabinol, is a synthetic, classical cannabinoid analogue that functions as a high-affinity, electrophilic ligand for the cannabinoid receptors, primarily the CB1 receptor.[1][2] A distinguishing feature of this compound is its isothiocyanate group, which enables it to act as an affinity label, forming a covalent and essentially irreversible bond with its target receptor.[2][3] This unique property, combined with its potent agonist activity and peripheral restriction, has made this compound a valuable tool for investigating the physiological roles of peripheral cannabinoid receptors and a potential therapeutic agent for gastrointestinal disorders.[4][5] This guide provides a detailed overview of the molecular mechanism, pharmacological profile, and experimental validation of this compound's action.

Molecular Interaction and Covalent Binding

This compound's mechanism of action is fundamentally defined by its covalent interaction with the CB1 receptor. Unlike traditional reversible ligands, this compound forms a stable dithiocarbamate (B8719985) bond, leading to prolonged receptor activation.[6]

Covalent Attachment Site: this compound was specifically designed to interact irreversibly with a nucleophilic amino acid residue within the ligand-binding pocket of the CB1 receptor.[2] Site-directed mutagenesis studies have identified a specific cysteine residue in the sixth transmembrane helix (TM6), designated C6.47 (or C355), as the site of covalent attachment.[2][6] The isothiocyanate group (-N=C=S) on the alkyl tail of this compound serves as the electrophile that reacts with the nucleophilic thiol group (-SH) of the cysteine residue.[2] This covalent interaction is responsible for the wash-resistant binding and the sustained agonist activity observed with this compound.[7]

Binding Pose and Key Interactions: Molecular modeling predicts that in addition to the covalent bond, this compound establishes several other interactions within the CB1 binding pocket that stabilize its active conformation.[6] These include hydrogen bonds between:

-

The phenolic hydroxyl group of this compound and lysine (B10760008) residue K3.28(192).[6]

-

The pyran oxygen of this compound and serine residue S7.39(383).[6]

-

The 11-hydroxyl group of this compound and serine residue S2.60(173).[6]

The alkyl side chain of this compound penetrates deep into the binding site, with the terminal isothiocyanate positioned for optimal interaction with C6.47(355).[6]

This compound Covalent Interaction with the CB1 Receptor.

Quantitative Pharmacological Data

This compound exhibits high affinity and potent functional activity at cannabinoid receptors. Its potency is significantly greater than structurally related non-covalent analogues, leading to its designation as a "megagonist".[3][8]

| Parameter | Receptor | Value | Reference |

| Binding Affinity (Ki) | Human CB1 | 9.0 nM | [6][8] |

| Functional Potency (IC50) | Human CB2 | 0.08 nM | [8] |

Signaling Pathways

As a CB1 receptor agonist, this compound activates canonical G-protein coupled receptor (GPCR) signaling pathways.

G-Protein Coupling and cAMP Inhibition: The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by this compound, the Gαi/o subunit dissociates and inhibits the enzyme adenylyl cyclase. This action leads to a reduction in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[1][7] This inhibition of forskolin-stimulated cAMP accumulation is a hallmark of CB1 receptor agonism and a standard method for quantifying the functional potency of ligands like this compound.[1][7]

Receptor Internalization: Prolonged or potent activation of the CB1 receptor often triggers its internalization from the cell surface.[3] Studies have shown that incubation of CB1-expressing cells with this compound leads to a dose-dependent loss of cell surface receptors, a common mechanism for signal desensitization.[3]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AM841: A Technical Guide for Researchers

For immediate release

This technical guide provides an in-depth overview of AM841, a high-affinity electrophilic ligand designed for researchers, scientists, and drug development professionals. This document outlines the molecule's core physicochemical properties, its mechanism of action, and key experimental findings.

Core Molecular Data

This compound is a synthetic cannabinoid that acts as a potent, covalent agonist of the Cannabinoid Receptor 1 (CB1). Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C26H39NO3S | |

| Molecular Weight | 445.66 g/mol | |

| CAS Number | 871978-21-1 |

Mechanism of Action

This compound is distinguished by its unique covalent bonding mechanism. It acts as a high-affinity electrophilic ligand that interacts with and covalently binds to a specific cysteine residue located in the sixth transmembrane helix of the CB1 receptor. This irreversible attachment maintains the receptor in an active state, leading to the downstream signaling cascade.

The primary signaling pathway initiated by the activation of the G-protein coupled CB1 receptor involves the inhibition of adenylyl cyclase, which in turn leads to a reduction in the intracellular accumulation of cyclic AMP (cAMP) stimulated by forskolin.

AM841 (CAS Number: 871978-21-1): A Technical Guide to a Covalent Cannabinoid Receptor 1 Agonist

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM841 is a synthetic, high-affinity electrophilic ligand that acts as a potent agonist at the cannabinoid receptor 1 (CB1).[1][2] Its unique chemical structure, featuring an isothiocyanate group, allows it to form a covalent bond with a specific cysteine residue within the CB1 receptor, leading to prolonged and potent activation.[3][4][5] This technical guide provides a comprehensive overview of the pharmacological data, experimental protocols, and signaling pathways associated with this compound, tailored for professionals in biomedical research and drug development.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C26H39NO3S |

| Molecular Weight | 445.66 g/mol |

| CAS Number | 871978-21-1 |

| Full Name | (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol |

| Synonyms | AM-841 |

Pharmacological Data

This compound exhibits high affinity and potency at the human CB1 receptor. Its covalent binding mechanism contributes to its characterization as a "megagonist" with activity significantly exceeding that of non-covalent analogues.[6]

Binding Affinity

| Receptor | Ligand | Kᵢ (nM) | Assay Type |

| CB1 | This compound | 0.53 (0.36-0.80) | Radioligand Displacement Assay ([³H]CP55,940) |

| CB1 | This compound | 9 | Radioligand Binding Assay |

Kᵢ represents the inhibition constant, indicating the affinity of the ligand for the receptor.

Functional Activity

This compound demonstrates potent agonism in functional assays, effectively modulating downstream signaling and physiological responses.

| Assay Type | Parameter | Value (mg·kg⁻¹) | Species | Effect |

| Inhibition of Upper GI Transit | EC₅₀ | 0.004 | Mouse | Inhibition of gastrointestinal motility |

| Inhibition of Colonic Bead Expulsion | EC₅₀ | 0.03 | Mouse | Slowing of colonic transit |

| Inhibition of Forskolin-Stimulated cAMP Accumulation | EC₅₀ | - | - | Full agonist activity at CB1 receptor |

EC₅₀ represents the half-maximal effective concentration, indicating the potency of a drug in producing a given effect.

Experimental Protocols

The following sections detail the methodologies employed in key experiments to characterize the activity of this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity of this compound for the CB1 receptor.

Objective: To quantify the affinity of this compound for the CB1 receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation: Cell membranes expressing the human CB1 receptor are prepared.

-

Incubation: Membranes are incubated with a fixed concentration of a radiolabeled CB1 receptor agonist (e.g., [³H]CP55,940) and varying concentrations of this compound.

-

Washing: To assess covalent binding, a "washout" experiment can be performed. After initial incubation with this compound, the membranes are washed multiple times to remove any non-covalently bound ligand.[7]

-

Detection: The amount of radioligand bound to the receptor is quantified using liquid scintillation counting.

-

Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (concentration of this compound that displaces 50% of the radioligand) is calculated. The Kᵢ is then determined using the Cheng-Prusoff equation.

cAMP Accumulation Assay

This functional assay measures the ability of this compound to activate the Gαi/o-coupled CB1 receptor, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency and efficacy of this compound as a CB1 receptor agonist.

Methodology:

-

Cell Culture: Cells expressing the CB1 receptor are cultured.

-

Stimulation: The cells are treated with forskolin, a direct activator of adenylyl cyclase, to stimulate cAMP production.

-

Treatment: The forskolin-stimulated cells are then treated with varying concentrations of this compound.

-

Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using a competitive immunoassay (e.g., HTRF, ELISA).

-

Data Analysis: A dose-response curve is generated to determine the EC₅₀ and the maximal effect (Emax) of this compound.[7]

In Vivo Gastrointestinal Motility Assay

This assay assesses the physiological effect of this compound on gastrointestinal transit in animal models.

Objective: To evaluate the in vivo potency of this compound in slowing gastrointestinal motility.[6]

Methodology:

-

Animal Model: Mice are typically used for this assay.[6]

-

Drug Administration: this compound is administered to the animals, usually via intraperitoneal (i.p.) injection.[6]

-

Marker Administration: A non-absorbable colored marker (e.g., charcoal meal or carmine (B74029) red) is administered orally.

-

Transit Measurement: After a specific period, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured as a percentage of the total length of the small intestine. For colonic transit, the time to expel a surgically inserted glass bead is measured.[6]

-

Data Analysis: The dose-dependent effect of this compound on gastrointestinal transit is analyzed to determine the EC₅₀.[6]

Signaling Pathways and Mechanisms

CB1 Receptor Signaling Cascade

This compound, upon binding to the CB1 receptor, initiates a cascade of intracellular signaling events primarily through the Gαi/o protein. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. The βγ subunit of the G-protein can also modulate other effectors, such as ion channels.

Caption: CB1 Receptor Signaling Pathway Activated by this compound.

Covalent Binding Mechanism

The isothiocyanate group of this compound acts as an electrophile, forming a stable covalent bond with the nucleophilic thiol group of a specific cysteine residue (Cys6.47) located in the sixth transmembrane helix of the CB1 receptor. This irreversible binding locks the receptor in an active conformation, leading to sustained signaling.[3][5]

Caption: Covalent Interaction of this compound with the CB1 Receptor.

Experimental Workflow Overview

The characterization of this compound typically follows a multi-step process, from initial binding studies to in vivo functional assessment.

Caption: General Experimental Workflow for this compound Characterization.

Conclusion

This compound is a valuable research tool for investigating the cannabinoid system. Its unique covalent mechanism of action and potent, peripherally restricted profile make it a compound of interest for studying the physiological roles of the CB1 receptor, particularly in the gastrointestinal system, and for the potential development of novel therapeutics with reduced central nervous system side effects.[6][8] This guide provides a foundational understanding of this compound's properties and the experimental approaches used for its characterization, serving as a resource for researchers and drug development professionals.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Covalent cannabinoid receptor ligands – structural insight and selectivity challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

AM841: A Peripherally Restricted Cannabinoid Agonist

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM841, a classical cannabinoid analogue, has emerged as a significant research tool and potential therapeutic agent due to its unique pharmacological profile. It is a potent, irreversible agonist for the cannabinoid type 1 (CB1) receptor with a peripherally restricted mode of action. This characteristic allows for the exploration of peripheral cannabinoid system functions without the confounding psychoactive effects associated with centrally acting CB1 agonists. This document provides a comprehensive technical overview of this compound, including its chemical properties, pharmacological data, detailed experimental protocols for its characterization, and insights into its mechanism of action.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands, and metabolic enzymes, is a crucial regulator of numerous physiological processes. The CB1 receptor is densely expressed in the central nervous system (CNS), mediating the psychoactive effects of cannabinoids. However, CB1 receptors are also present in peripheral tissues, including the gastrointestinal (GI) tract, where they modulate motility, secretion, and inflammation. The development of peripherally restricted CB1 agonists, such as this compound, offers a therapeutic strategy to target these peripheral receptors while avoiding centrally-mediated side effects. This compound's covalent and irreversible binding to the CB1 receptor provides a powerful tool for studying receptor pharmacology and physiology.

Chemical Properties and Synthesis

This compound, or (-)-7'-isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a derivative of the classical cannabinoid scaffold. The key structural feature responsible for its irreversible binding is the isothiocyanate group (-N=C=S) at the terminus of the C7' alkyl chain. This electrophilic group forms a covalent bond with a specific cysteine residue (C6.47) in the sixth transmembrane helix of the CB1 receptor.[1]

The synthesis of this compound has been described by Picone et al. (2005) and follows established procedures for the synthesis of hexahydrocannabinols.[1][2]

Pharmacological Data

The pharmacological profile of this compound is characterized by its high affinity and potent, irreversible agonism at the CB1 receptor, coupled with its limited ability to cross the blood-brain barrier.

Receptor Binding and Efficacy

| Parameter | Value | Receptor | Reference |

| Binding Affinity (Ki) | 9 nM | Human CB1 | [3] |

| Functional Activity | Irreversible Agonist | Human CB1 | [4] |

| Signaling Pathway | Inhibition of forskolin-stimulated cAMP accumulation | - | [5] |

| In vivo Efficacy (GI Transit, EC50) | 0.004 mg/kg | Mouse CB1 | [2] |

In Vivo Pharmacology: Peripheral Restriction

Studies in murine models have consistently demonstrated the peripherally restricted effects of this compound. Unlike typical CB1 agonists, this compound does not induce the characteristic "tetrad" of central effects: analgesia, hypothermia, catalepsy, and hypolocomotion.[3][4][6]

| Cannabinoid Tetrad Test | This compound (0.1 - 1 mg/kg) | WIN55,212-2 (1 mg/kg) | Reference |

| Analgesia (Hot Plate) | No significant effect | Significant increase in latency | [4] |

| Hypothermia | No lasting effect | Significant decrease in core body temperature | [4] |

| Hypomotility | No significant reduction in locomotor activity | Significant reduction in locomotor activity | [4] |

| Catalepsy | Not reported, but implied absence of central effects | Induces catalepsy | [4][7] |

Pharmacokinetics

The peripheral restriction of this compound is attributed to its low brain penetration. Following intraperitoneal administration in mice, the brain-to-plasma concentration ratio is very low.[4]

| Pharmacokinetic Parameter | Value | Reference |

| Brain/Plasma Ratio | 0.05 | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize this compound.

CB1 Receptor Binding Assay ([3H]CP55,940 Competition)

This protocol describes a competitive radioligand binding assay to determine the affinity of a test compound (e.g., this compound) for the CB1 receptor using the high-affinity cannabinoid agonist [3H]CP55,940.

Materials:

-

Membrane preparations from cells expressing CB1 receptors (e.g., CHO-CB1 or mouse brain)

-

[3H]CP55,940 (radioligand)

-

CP55,940 (unlabeled ligand for non-specific binding)

-

Test compound (this compound)

-

Binding buffer (50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)

-

Wash buffer (50 mM Tris-HCl, 0.1% BSA, pH 7.4)

-

Glass fiber filters (e.g., Whatman GF/C)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compound (this compound).

-

In a 96-well plate, add in the following order:

-

Binding buffer

-

Membrane preparation (typically 20-50 µg protein per well)

-

Test compound or vehicle (for total binding) or excess unlabeled CP55,940 (10 µM, for non-specific binding)

-

[3H]CP55,940 (at a concentration near its Kd, e.g., 0.5-1 nM)

-

-

Incubate the plate at 30°C for 60-90 minutes with gentle agitation.

-

Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in wash buffer using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Determine the IC₅₀ value of the test compound by non-linear regression analysis of the competition curve and calculate the Ki value using the Cheng-Prusoff equation.

Forskolin-Stimulated cAMP Accumulation Assay

This assay measures the ability of a compound to inhibit adenylyl cyclase activity, a hallmark of Gαi/o-coupled receptor activation, such as the CB1 receptor.

Materials:

-

Cells expressing CB1 receptors (e.g., HEK293-CB1 or AtT20-CB1)

-

Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA, and a phosphodiesterase inhibitor like 0.5 mM IBMX)

-

Forskolin (B1673556) (adenylyl cyclase activator)

-

Test compound (this compound)

-

cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)

Procedure:

-

Seed cells in a 96-well plate and grow to near confluency.

-

On the day of the assay, replace the culture medium with assay buffer and pre-incubate for 15-30 minutes at 37°C.

-

Add serial dilutions of the test compound (this compound) to the wells and incubate for 15-30 minutes.

-

Add forskolin (typically 1-10 µM) to all wells except the basal control and incubate for a further 15-30 minutes at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP detection kit.

-

Generate a dose-response curve by plotting the percentage inhibition of forskolin-stimulated cAMP levels against the concentration of the test compound.

-

Calculate the EC₅₀ value from the dose-response curve.

Cannabinoid Tetrad Test in Mice

This battery of tests is used to assess the central effects of a cannabinoid compound.

Materials:

-

Male mice (e.g., C57BL/6)

-

Test compound (this compound) and vehicle

-

Positive control (e.g., WIN55,212-2)

-

Open field arena

-

Bar for catalepsy test (a horizontal rod ~0.5 cm in diameter, elevated ~4 cm from the surface)

-

Rectal thermometer

-

Hot plate or tail-immersion apparatus

Procedure:

-

Administer the test compound, vehicle, or positive control to the mice (e.g., via intraperitoneal injection).

-

At a predetermined time point (e.g., 30 minutes post-injection), begin the tetrad assessment.

-

Hypomotility: Place the mouse in the open field arena and record its locomotor activity (e.g., line crossings or distance traveled) for a set period (e.g., 5-10 minutes).

-

Catalepsy: Gently place the mouse's forepaws on the bar. Measure the time the mouse remains immobile in this position. A common criterion for catalepsy is immobility for >20 seconds.

-

Hypothermia: Measure the core body temperature using a rectal thermometer.

-

Analgesia:

-

Hot Plate Test: Place the mouse on a heated surface (e.g., 52-55°C) and record the latency to a nociceptive response (e.g., paw licking or jumping). A cut-off time (e.g., 30-45 seconds) should be used to prevent tissue damage.

-

Tail-Immersion Test: Immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52°C) and record the latency to tail withdrawal.

-

-

Compare the results for the test compound to the vehicle and positive control groups.

Gastrointestinal Motility Assay in Mice

This protocol measures the transit of a non-absorbable marker through the upper gastrointestinal tract.

Materials:

-

Male mice (e.g., CD-1)

-

Test compound (this compound) and vehicle

-

Charcoal meal (e.g., 5-10% charcoal suspension in 5-10% gum acacia or methylcellulose)

-

Oral gavage needle

Procedure:

-

Fast the mice for a period of 12-18 hours with free access to water.

-

Administer the test compound or vehicle (e.g., i.p.) at a specified time before the charcoal meal.

-

Administer the charcoal meal orally (e.g., 0.2-0.3 mL per mouse) via gavage.

-

After a set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

-

Carefully dissect the entire small intestine, from the pyloric sphincter to the cecum.

-

Lay the intestine flat and measure its total length.

-

Measure the distance traveled by the charcoal meal from the pyloric sphincter.

-

Express the gastrointestinal transit as a percentage of the total length of the small intestine.

Signaling Pathways and Experimental Workflows

This compound-Induced CB1 Receptor Signaling

This compound, as a CB1 receptor agonist, primarily signals through the Gαi/o pathway. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequently reduced protein kinase A (PKA) activity. Other downstream effects of CB1 receptor activation include the modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of calcium channels) and the activation of mitogen-activated protein kinase (MAPK) pathways.

Caption: Signaling pathway of this compound at the CB1 receptor.

Experimental Workflow for Assessing Peripheral Restriction

The following diagram illustrates a typical experimental workflow to confirm the peripherally restricted nature of a cannabinoid agonist like this compound.

Caption: Workflow for determining the peripheral restriction of this compound.

Conclusion

This compound stands out as a valuable pharmacological tool for dissecting the roles of the peripheral cannabinoid system. Its high potency, irreversible antagonism at the CB1 receptor, and well-documented lack of central effects make it an ideal candidate for in vivo studies targeting peripheral pathologies, particularly functional gastrointestinal disorders. The detailed data and protocols presented in this guide are intended to facilitate further research into the therapeutic potential of peripherally restricted cannabinoid agonists and to support the development of novel therapeutics with improved safety profiles.

References

- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cannabinoid‐Induced Tetrad in Mice | Semantic Scholar [semanticscholar.org]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]

- 6. Cannabinoid-Induced Tetrad in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Tetrad test - Wikipedia [en.wikipedia.org]

AM841: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

AM841, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a potent, covalently acting agonist of the cannabinoid receptor 1 (CB1).[1] Its unique properties as a high-affinity electrophilic ligand have made it a valuable tool in cannabinoid research, particularly for studying receptor-ligand interactions and the physiological roles of the endocannabinoid system. This technical guide provides an in-depth overview of the discovery, detailed synthesis, and pharmacological properties of this compound, tailored for researchers and professionals in drug development.

Discovery and Rationale

This compound was designed and synthesized as a classical cannabinoid affinity label.[1] The core rationale behind its development was to create a molecule that could form an irreversible covalent bond with its target receptor, thereby "locking" the receptor in an active state and allowing for detailed biochemical and structural studies. This was achieved by incorporating an electrophilic isothiocyanate group into a hexahydrocannabinol (B1216694) scaffold known to have a high affinity for the CB1 receptor. The isothiocyanate group is designed to react with a nucleophilic amino acid residue at or near the ligand-binding site of the receptor.[1]

Subsequent studies confirmed that this compound interacts covalently with a specific cysteine residue located in helix six of the CB1 receptor.[1] This covalent interaction leads to irreversible binding and potent activation of the receptor.

Synthesis of this compound

The synthesis of this compound is a multi-step process that begins with the construction of the hexahydrocannabinol core, followed by the introduction of the isothiocyanate functionality. The following protocol is a summary of the synthetic route described in the literature.

Experimental Protocols

Synthesis of the Hexahydrocannabinol Core (Intermediate Compound 15 in Hua et al., 2017)

A detailed, step-by-step synthesis for a key intermediate (compound 14) leading to the final product is provided in the supplementary information of Hua et al., 2017. The conversion of a bromo-intermediate to an azido-intermediate (compound 15) is a key step towards introducing the amine functionality necessary for the isothiocyanate group.

-

Step 1: Azidation of the Bromo-Intermediate (Formation of Compound 15)

-

To a solution of the bromo-intermediate (compound 14, 1 equivalent) in dimethylformamide (DMF), add sodium azide (B81097) (NaN3, 3 equivalents).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

After completion, quench the reaction with water and dilute with dichloromethane (B109758) (CH2Cl2).

-

Wash the organic phase with brine, dry over magnesium sulfate (B86663) (MgSO4), and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with 50–80% diethyl ether in hexanes) to yield the azido-intermediate (compound 15) as a white solid.

-

Final Step: Conversion of Amine to Isothiocyanate (General Procedure)

The conversion of the primary amine precursor of this compound (AM4056) to the final isothiocyanate product (this compound) is a critical step.

-

Step 2: Formation of the Isothiocyanate

-

Dissolve the amine precursor (1 equivalent) in a suitable solvent such as dichloromethane.

-

Add a slight excess of thiophosgene (B130339) (CSCl2) or a safer equivalent reagent like 1,1'-thiocarbonyldiimidazole (B131065) (TCDI) and a non-nucleophilic base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA).

-

Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over an anhydrous salt (e.g., Na2SO4 or MgSO4), filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Quantitative Data

The pharmacological properties of this compound have been characterized through various in vitro and in vivo assays. The following tables summarize the key quantitative data.

| Parameter | Receptor | Value | Assay Method | Reference |

| Binding Affinity (Ki) | Human CB1 | 9.0 nM | Radioligand binding assay ([³H]CP55,940) | (Request PDF - ResearchGate)[2] |

| Human CB1 | 1.14 nM | Radioligand binding assay ([³H]CP55,940) | (ChemRxiv)[3] | |

| Functional Activity | ||||

| EC50 (cAMP Inhibition) | Human CB1 | 0.95 nM | Inhibition of forskolin-stimulated cAMP | (Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC - NIH)[4] |

| EC50 (EPSC Inhibition) | Rat CB1 | 6.8 nM | Inhibition of excitatory postsynaptic currents | (this compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed Central)[5] |

| In Vivo Efficacy | ||||

| GI Motility Inhibition (EC50) | Mouse | 0.004 mg/kg (i.p.) | Upper gastrointestinal transit in mice | (this compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed Central)[5] |

Signaling Pathway and Mechanism of Action

This compound exerts its effects primarily through the activation of the CB1 receptor, a G-protein coupled receptor (GPCR). The binding of this compound to the CB1 receptor induces a conformational change that facilitates the coupling and activation of inhibitory G-proteins (Gi/o).

Experimental Protocol: cAMP Accumulation Assay

This assay is used to determine the functional agonism of this compound at the CB1 receptor.

-

Cell Culture: Culture cells stably expressing the human CB1 receptor (e.g., CHO-hCB1 or AtT20-hCB1) in appropriate media.

-

Cell Plating: Plate the cells in a multi-well plate at a suitable density and allow them to adhere overnight.

-

Assay:

-

Wash the cells with a serum-free medium.

-

Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX or RO-20-1724) for a short period to prevent cAMP degradation.

-

Add varying concentrations of this compound to the cells and incubate for a specified time.

-

Stimulate the cells with forskolin, an adenylyl cyclase activator, to induce cAMP production.

-

Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).

-

-

Data Analysis: Plot the concentration-response curve and calculate the EC50 value for the inhibition of forskolin-stimulated cAMP accumulation.

The activation of Gi/o proteins by the this compound-bound CB1 receptor leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7] This reduction in cAMP levels leads to decreased activity of protein kinase A (PKA) and subsequent downstream signaling events.

Experimental and Logical Workflows

The discovery and characterization of this compound involved a logical progression of experiments, from rational design and synthesis to in-depth pharmacological evaluation.

Conclusion

This compound stands as a significant tool for researchers in the field of cannabinoid pharmacology. Its covalent mode of action provides a unique means to study the intricacies of CB1 receptor activation and signaling. The detailed synthetic and pharmacological data presented in this guide are intended to facilitate its use in further research and drug development endeavors.

References

- 1. (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol (this compound), a high-affinity electrophilic ligand, interacts covalently with a cysteine in helix six and activates the CB1 cannabinoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemrxiv.org [chemrxiv.org]

- 4. Crystal structures of agonist-bound human cannabinoid receptor CB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Activation and Signaling Mechanism Revealed by Cannabinoid Receptor-Gi Complex Structures - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AM841: A Technical Guide to Receptor Binding Affinity and Selectivity

For Researchers, Scientists, and Drug Development Professionals

AM841, a derivative of Δ⁸-tetrahydrocannabinol, is a potent, covalently acting cannabinoid receptor agonist. Its unique mechanism of action, involving irreversible binding to the CB1 and CB2 receptors, has made it a valuable tool in cannabinoid research. This technical guide provides a comprehensive overview of this compound's binding affinity, selectivity, and the experimental protocols used for its characterization.

Quantitative Analysis of Receptor Interaction

The binding affinity and functional potency of this compound have been determined through various in vitro assays. The following tables summarize the key quantitative data for its interaction with human cannabinoid receptors.

Table 1: Receptor Binding Affinity of this compound

| Receptor | Ki (nM) | Assay Type | Radioligand | Source |

| Human CB1 | 9 | Radioligand Binding | [3H]CP55,940 | [1] |

| Human CB2 | Not explicitly reported | - | - | - |

Note: While described as a non-selective agonist with similar activity at both receptors, a direct comparative study reporting the Ki value for the CB2 receptor was not identified in the reviewed literature..[1]

Table 2: Functional Potency of this compound

| Receptor | IC50 (nM) | Assay Type | Source |

| Human CB2 | 0.08 | Forskolin-stimulated cAMP accumulation | [2] |

Mechanism of Action: Covalent and Irreversible Binding

This compound is distinguished by its ability to form a covalent bond with its target receptors. This irreversible interaction is mediated by the isothiocyanate group on the C-7' position of its dimethylheptyl side chain, which acts as an electrophile. This group forms a stable thiourea (B124793) linkage with a specific cysteine residue located in the sixth transmembrane helix (TMH6) of both the CB1 and CB2 receptors.[3] This covalent binding leads to prolonged receptor activation.

Experimental Methodologies

The characterization of this compound's receptor binding and functional activity relies on established in vitro assays. The following are detailed protocols for the key experiments cited.

Radioligand Binding Assay (for Ki Determination at CB1 Receptor)

This competitive binding assay quantifies the affinity of a test compound (this compound) by measuring its ability to displace a radiolabeled ligand from the receptor.

Materials:

-

Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).

-

Radioligand: [3H]CP55,940, a high-affinity cannabinoid receptor agonist.

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL bovine serum albumin (BSA), pH 7.4.

-

Wash Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 2.5 mM EDTA, and 0.5 mg/mL BSA, pH 7.4.

-

Test Compound: this compound at various concentrations.

-

Non-specific Binding Control: A high concentration of a non-labeled, high-affinity cannabinoid ligand (e.g., 1 µM WIN 55,212-2).

-

Instrumentation: Scintillation counter, filter harvester.

Procedure:

-

Incubation: In a 96-well plate, combine the cell membranes, [3H]CP55,940 (at a concentration near its Kd, typically ~0.5-1.0 nM), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the high-concentration non-labeled ligand.

-

Equilibration: Incubate the plate at 30°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

-

Termination and Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of this compound from the competition curve using non-linear regression analysis. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Forskolin-Stimulated cAMP Accumulation Assay (for Functional Potency)

This assay measures the ability of an agonist to inhibit the production of cyclic AMP (cAMP), a key second messenger in Gi/o-coupled receptor signaling, such as that of the cannabinoid receptors.

Materials:

-

Cell Line: A cell line expressing the human CB2 receptor (e.g., HEK293 or CHO cells).

-

Stimulating Agent: Forskolin (B1673556), an activator of adenylyl cyclase.

-

Test Compound: this compound at various concentrations.

-

cAMP Detection Kit: A commercially available kit for measuring cAMP levels (e.g., using HTRF, ELISA, or other detection methods).

-

Phosphodiesterase Inhibitor: A compound like IBMX to prevent the degradation of cAMP.

Procedure:

-

Cell Culture: Plate the cells in a suitable multi-well plate and grow to the desired confluency.

-

Pre-incubation: Pre-incubate the cells with the phosphodiesterase inhibitor for a short period (e.g., 15-30 minutes) to prevent cAMP breakdown.

-

Agonist Treatment: Add varying concentrations of this compound to the cells and incubate for a defined period.

-

Forskolin Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the instructions of the chosen cAMP detection kit.

-

Data Analysis: Plot the cAMP levels against the concentration of this compound. The concentration of this compound that produces 50% of its maximal inhibition of forskolin-stimulated cAMP accumulation is determined as the IC50 value.

Visualizing Pathways and Processes

To further elucidate the mechanisms and workflows discussed, the following diagrams are provided.

Caption: this compound covalently binds to and activates CB1/CB2 receptors, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels.

Caption: A generalized workflow for determining the binding affinity (Ki) of this compound using a competitive radioligand binding assay.

Caption: A generalized workflow for determining the functional potency (IC50) of this compound through a forskolin-stimulated cAMP accumulation assay.

References

AM841: A Technical Guide to its Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM841 is a potent, covalently acting cannabinoid receptor 1 (CB1) agonist that has garnered significant interest for its peripherally restricted effects.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, with a focus on its mechanism of action, in vivo efficacy, and safety profile. The information presented herein is intended to support further research and development of this unique compound for potential therapeutic applications, particularly in gastrointestinal disorders.

Pharmacodynamics

Mechanism of Action

This compound is a classical cannabinoid analogue characterized by an isothiocyanate group on its dimethylheptyl side chain.[5] This electrophilic group enables this compound to act as a high-affinity electrophilic ligand that forms a covalent bond with a specific cysteine residue within helix six of the CB1 receptor.[1][5] This irreversible binding results in sustained receptor activation.[1] While it also binds to the CB2 receptor, its effects on gastrointestinal motility are primarily mediated through the CB1 receptor.[5][6]

The covalent interaction of this compound with the CB1 receptor leads to potent and prolonged agonism. This sustained activation of the CB1 receptor, a G-protein coupled receptor, is believed to underlie its observed pharmacological effects.

Signaling Pathway

The activation of the CB1 receptor by this compound initiates a cascade of intracellular signaling events. As a Gi/o-coupled receptor, its activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This, in turn, modulates the activity of various downstream effectors, including ion channels and protein kinases. The covalent nature of this compound's binding suggests a prolonged downstream signaling response compared to non-covalent agonists.

Figure 1: this compound Covalent Binding and CB1 Receptor Signaling Pathway.

In Vivo Efficacy

This compound has demonstrated potent and dose-dependent effects on gastrointestinal (GI) motility in preclinical models. In mice, it significantly inhibits upper GI transit with an EC50 of 0.004 mg/kg.[5] This effect is even more pronounced in models of stress-induced accelerated GI motility.[5] Studies in rats have also confirmed its ability to reduce gastric emptying and intestinal transit at doses that do not induce central cannabinoid effects.[6][7]

| Parameter | Species | Model | Value | Reference |

| EC50 (Upper GI Transit) | Mouse | Normal | 0.004 mg/kg | [5] |

| EC50 (Upper GI Transit) | Mouse | Stressed | ~0.001 mg/kg | [5] |

Table 1: In Vivo Efficacy of this compound on Gastrointestinal Motility

Safety Profile: Peripheral Restriction

A key characteristic of this compound is its peripherally restricted action, which minimizes the centrally-mediated side effects typically associated with CB1 receptor agonists (e.g., psychoactivity, hypothermia, catalepsy).[2][3][5] This is attributed to its low brain penetration. Following intraperitoneal administration in mice, the brain-to-plasma ratio of this compound was found to be 0.05, significantly lower than that of brain-penetrant cannabinoids which typically have ratios of 1 or more.[5]

Consistent with its low brain penetration, this compound does not produce the characteristic "cannabinoid tetrad" of effects (hypomotility, catalepsy, analgesia, and hypothermia) in mice at doses that are effective in modulating GI motility.[5]

Pharmacokinetics

Detailed pharmacokinetic parameters for this compound, such as half-life, clearance, and volume of distribution, are not extensively reported in the available literature. The covalent and irreversible nature of its binding to the CB1 receptor means that its pharmacodynamic effects can be dissociated from its plasma concentration, with the duration of action being more dependent on the rate of receptor turnover rather than the elimination half-life of the drug itself.

The available data from a study in mice provides some insight into its systemic exposure:

| Parameter | Species | Route | Dose | Value | Reference |

| Plasma AUC | Mouse | i.p. | 1 mg/kg | 3.75 ± 0.50 min·μg·mL⁻¹ | [5] |

| Brain AUC | Mouse | i.p. | 1 mg/kg | 0.20 ± 0.02 min·μg·mL⁻¹ | [5] |

| Brain/Plasma Ratio | Mouse | i.p. | 1 mg/kg | 0.05 | [5] |

Table 2: Systemic Exposure of this compound in Mice

Experimental Protocols

In Vivo Gastrointestinal Motility Assay (Mouse)

This protocol is based on the methodology described by Keenan et al., 2015.[5]

Objective: To assess the effect of this compound on upper gastrointestinal transit.

Materials:

-

This compound

-

Vehicle (e.g., 1:1:18 Emulphor:ethanol:saline)

-

5% Evans blue suspension in 5% gum arabic

-

Male CD1 mice (25-30 g)

-

Gavage needles

-

Dissection tools

Procedure:

-

Acclimatize mice for at least one week prior to the experiment.

-

Administer this compound or vehicle via intraperitoneal (i.p.) injection.

-

After 20 minutes, administer 0.2 mL of the 5% Evans blue suspension by oral gavage.

-

After 15 minutes, euthanize the animals by cervical dislocation.

-

Immediately dissect the entire small intestine from the pyloric sphincter to the cecum.

-

Measure the total length of the small intestine.

-

Measure the distance traveled by the Evans blue dye from the pyloric sphincter.

-

Express the gastric transit as a percentage of the total length of the small intestine.

Figure 2: Experimental Workflow for Mouse Gastrointestinal Motility Assay.

Cannabinoid Tetrad Assay (Mouse)

This protocol is a standard method to assess the central effects of cannabinoid compounds.[5]

Objective: To evaluate the central nervous system effects of this compound.

Procedure:

-

Hypomotility: Place the mouse in an open-field arena and record its locomotor activity for a defined period.

-

Catalepsy: Place the mouse's forepaws on an elevated bar and measure the time it remains immobile.

-

Analgesia: Use a hot plate or tail-flick test to measure the latency to a nociceptive response.

-

Hypothermia: Measure the core body temperature using a rectal probe.

These tests are performed at specific time points after the administration of this compound or a positive control (e.g., a known centrally-acting cannabinoid agonist).

Conclusion

This compound is a potent, peripherally restricted CB1 receptor agonist with a unique covalent mechanism of action. Its ability to modulate gastrointestinal motility without inducing central cannabinoid side effects makes it a compelling candidate for the development of novel therapeutics for functional GI disorders. While further research is needed to fully elucidate its pharmacokinetic profile, the existing data on its pharmacodynamics and safety profile provide a strong foundation for continued investigation.

References

- 1. Achieving a low human dose for targeted covalent drugs: Pharmacokinetic and pharmacodynamic considerations on target characteristics and drug attributes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

AM841: A Technical Guide on its Preclinical Safety and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

AM841 is a potent, covalently binding agonist of the cannabinoid receptor 1 (CB1) with a notable characteristic of being peripherally restricted. This attribute suggests a favorable safety profile by minimizing the centrally mediated side effects commonly associated with cannabinoid agonists. This technical guide provides a comprehensive overview of the currently available preclinical safety and toxicological data on this compound. It summarizes key findings from in vitro and in vivo studies, details experimental methodologies, and visualizes relevant biological pathways and workflows.

It is important to note that while the existing data provides insights into the pharmacological safety of this compound, comprehensive, guideline-compliant toxicology studies, such as acute toxicity (e.g., LD50), repeated dose toxicity, genotoxicity, and carcinogenicity studies, are not publicly available at this time. The information presented herein is based on published research focused on the compound's mechanism of action and therapeutic potential, primarily in the context of gastrointestinal motility.

Introduction

This compound, or (-)-7'-Isothiocyanato-11-hydroxy-1',1'-dimethylheptylhexahydrocannabinol, is a classical cannabinoid analogue distinguished by an isothiocyanate group. This functional group enables this compound to act as a high-affinity electrophilic ligand, forming a covalent bond with a cysteine residue in the sixth transmembrane helix of the CB1 receptor.[1][2] This irreversible binding leads to sustained receptor activation. A key feature of this compound is its peripherally restricted action, which has been demonstrated in multiple preclinical models.[3][4][5] This suggests its therapeutic potential for disorders outside the central nervous system, such as functional gastrointestinal disorders, without the typical psychotropic effects of cannabinoids.[3][5]

Mechanism of Action and Signaling Pathway

This compound is a potent agonist at the CB1 receptor.[1] Upon binding, it triggers a conformational change in the receptor, leading to the activation of intracellular signaling cascades. The CB1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein, Gi. Activation of the CB1 receptor by this compound leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular concentration of cyclic AMP (cAMP).[2] This signaling pathway is fundamental to the physiological effects of cannabinoids.

Preclinical Safety Profile

The preclinical safety of this compound has been primarily inferred from the absence of centrally mediated effects in animal models, a hallmark of the so-called "cannabinoid tetrad": hypolocomotion, catalepsy, analgesia, and hypothermia.

In Vivo Behavioral and Safety Pharmacology

Studies in mice and rats have consistently demonstrated that this compound, at doses effective for inhibiting gastrointestinal motility, does not induce the characteristic central nervous system (CNS) effects observed with other CB1 agonists like WIN 55,212-2.[3][4] This is attributed to its low brain penetration.[3][5]

Table 1: Summary of In Vivo Behavioral and Safety Pharmacology of this compound

| Parameter | Species | This compound Dose | Comparator | Outcome for this compound | Citation |

| Locomotor Activity | Mouse | 0.1 and 1 mg/kg | WIN 55,212-2 (1 mg/kg) | No significant reduction in locomotor activity. | [3] |

| Analgesia (Hot Plate Test) | Mouse | 0.1 mg/kg | WIN 55,212-2 (1 mg/kg) | No effect on paw withdrawal latency. | [3] |

| Thermoregulation | Mouse | Not specified | WIN 55,212-2 | No lasting effect on core body temperature; a transient stress-induced hyperthermia was observed. | [3] |

| Cannabinoid Tetrad | Rat | 0.1 mg/kg | WIN 55,212-2 (5 mg/kg) | Did not induce any signs of the cannabinoid tetrad. | [4] |

Gastrointestinal Effects

This compound has been shown to be a potent inhibitor of gastrointestinal motility in both normal and stressed mice.[3] This effect is mediated through the CB1 receptor.

Table 2: In Vivo Efficacy of this compound on Gastrointestinal Motility

| Parameter | Species | This compound Dose | Effect | Citation |

| Small Intestinal Transit | Mouse | EC50 = 0.004 mg/kg | Potently inhibited transit to a maximum of about 70% of the level in vehicle-treated animals. | [3] |

| Colonic Transit (Bead Expulsion) | Mouse | ≥ 0.1 mg/kg | Significantly slowed colonic transit. | [3] |

| Gastric Emptying & Intestinal Transit | Rat | 0.1 mg/kg | Potently reduced gastric emptying and intestinal transit. | [4] |

Toxicology

As of the date of this document, there is a lack of publicly available, formal toxicology studies for this compound. This includes:

-

Acute Toxicity: No LD50 values have been reported.

-

Repeated Dose Toxicity: The effects of sub-chronic or chronic administration of this compound have not been described in the available literature.

-

Genotoxicity: There is no information on the mutagenic or clastogenic potential of this compound from standard assays like the Ames test, in vitro micronucleus, or chromosomal aberration tests.

-

Reproductive and Developmental Toxicity: No studies on the effects of this compound on fertility, embryonic development, or postnatal development have been published.

-

Carcinogenicity: The carcinogenic potential of this compound has not been evaluated.

The absence of this data represents a significant gap in the overall safety assessment of this compound and would be a critical requirement for any further drug development.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

In Vivo Assessment of Central Cannabinoid Effects (Cannabinoid Tetrad)

This workflow outlines the typical procedures used to assess the central effects of cannabinoid compounds in rodents.

-

Drug Administration: this compound is typically dissolved in a vehicle solution (e.g., Tween 80, DMSO, and saline) and administered via intraperitoneal (i.p.) injection.[3]

-

Locomotor Activity: Spontaneous activity is measured in an open-field arena, often recorded by automated tracking systems.[3]

-

Analgesia: The hot plate test or tail-flick test is used to measure the latency to a nociceptive response to a thermal stimulus.[3]

-

Catalepsy: The bar test is used to assess catalepsy, where the animal's forepaws are placed on a raised bar, and the time it remains in this posture is recorded.

-

Hypothermia: Core body temperature is measured using a rectal probe at specified time points after drug administration.[3]

In Vivo Gastrointestinal Motility Assays

-

Small Intestinal Transit: Mice are fasted and then administered the test compound. After a set period, they are given a non-absorbable marker (e.g., carmine (B74029) red or charcoal meal) by oral gavage. After a further specified time, the animals are euthanized, and the distance traveled by the marker through the small intestine is measured as a percentage of the total length of the small intestine.[3]

-

Colonic Propulsion (Bead Expulsion): A small glass bead is inserted into the distal colon of a conscious mouse. The time taken for the mouse to expel the bead is recorded as a measure of colonic transit time.[3]

-

Gastric Emptying and Intestinal Transit (Radiographic): In rats, a contrast medium (e.g., barium sulfate) is administered orally after the test compound. Serial X-rays are taken to visualize the movement of the contrast medium through the stomach and small intestine over time.[4]

Discussion and Future Directions

The available preclinical data suggests that this compound has a favorable pharmacological safety profile, characterized by its potent, peripherally restricted CB1 receptor agonism. The lack of central cannabinoid effects at therapeutically relevant doses for gastrointestinal applications is a significant advantage. However, the absence of formal, regulatory-standard toxicology studies is a critical data gap.

For the further development of this compound as a potential therapeutic agent, a comprehensive toxicological evaluation is imperative. This would need to include, at a minimum:

-

Acute toxicity studies in two species to determine the maximum tolerated dose and identify potential target organs of acute toxicity.

-

Repeated dose toxicity studies of varying durations (e.g., 28-day and 90-day) in both a rodent and a non-rodent species to assess the effects of longer-term exposure.

-

A battery of genotoxicity tests (Ames test, in vitro and in vivo micronucleus assays) to evaluate the mutagenic and clastogenic potential.

-

Safety pharmacology studies to investigate the effects on vital functions (cardiovascular, respiratory, and central nervous systems).

-

Reproductive and developmental toxicology studies if the intended indication includes women of childbearing potential.

Conclusion

This compound is a promising pharmacological tool and a potential therapeutic candidate due to its potent and peripherally restricted CB1 agonism. The current data indicates a good safety margin with respect to centrally mediated side effects. However, a comprehensive toxicological assessment in accordance with regulatory guidelines is essential to fully characterize its safety profile and to support any potential clinical development. Researchers and drug development professionals should be aware of the existing data gaps and the necessity for further rigorous toxicological evaluation.

References

- 1. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

AM841 in vitro vs in vivo effects

An In-depth Technical Guide to the In Vitro and In Vivo Effects of AM841

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as (−)-7′-Isothiocyanato-11-hydroxy-1′,1′-dimethylheptylhexahydrocannabinol, is a potent, long-acting cannabinoid 'megagonist'.[1][2] It is distinguished by its unique mechanism of action as a high-affinity electrophilic ligand that forms a covalent bond with the cannabinoid receptor 1 (CB1).[3][4] This interaction is irreversible, leading to prolonged receptor activation.[4] Developed as a tool to explore cannabinoid receptor pharmacology, this compound has garnered significant interest for its potential therapeutic applications, particularly in gastrointestinal (GI) disorders.[1][4][5] Its most notable characteristic is the ability to exert powerful effects on peripheral systems, such as the GI tract, at doses that do not induce the central nervous system (CNS) side effects typically associated with CB1 agonists.[2][4][5] This technical guide provides a comprehensive overview of the in vitro and in vivo pharmacology of this compound, detailing its mechanism, effects, and the experimental protocols used for its characterization.

Mechanism of Action

This compound is a classical cannabinoid analogue featuring an isothiocyanate group on its dimethylheptyl side chain.[4] This electrophilic group is key to its mechanism, enabling it to interact covalently with a specific cysteine residue located in helix six of the CB1 receptor.[3][4] While it also binds to the CB2 receptor, its effects on GI motility are primarily mediated through CB1.[1][4] This covalent and irreversible binding results in a potent and sustained activation of the receptor, classifying this compound as a "megagonist".[4] The activation of the CB1 receptor, a G protein-coupled receptor (GPCR), typically leads to the inhibition of adenylyl cyclase, which in turn reduces the intracellular accumulation of cyclic AMP (cAMP).[3]

References

- 1. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for AM841 in In Vivo Gastrointestinal Motility Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM841 is a potent and peripherally restricted cannabinoid receptor 1 (CB1) agonist.[1][2][3] Its unique properties make it a valuable tool for investigating the role of the endocannabinoid system in regulating gastrointestinal (GI) motility, without the central nervous system side effects often associated with other cannabinoid agonists.[4][5] this compound has been shown to dose-dependently reduce gastric emptying and intestinal transit by acting on CB1 receptors located in the small and large intestines.[3][4] These application notes provide detailed protocols for utilizing this compound in preclinical in vivo studies to assess its effects on GI motility in rodent models.

Mechanism of Action

This compound is a high-affinity electrophilic ligand that covalently binds to and activates the CB1 receptor.[6] This activation in the enteric nervous system is thought to inhibit the release of pro-kinetic neurotransmitters, such as acetylcholine, leading to a reduction in smooth muscle contractility and a subsequent slowing of GI transit. The primary signaling pathway involves the Gαi/o subunit of the G-protein coupled CB1 receptor, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.

Figure 1: Simplified signaling pathway of this compound in enteric neurons.

Data Presentation

The following tables summarize the quantitative data on the effects of this compound on gastrointestinal motility from preclinical studies.

| Animal Model | Assay | Drug | Dose | Effect on GI Motility | Reference |

| Rat | Radiographic Contrast | This compound | 0.1 mg/kg | Comparable reduction in gastric emptying and intestinal transit to WIN 55,212-2 at 5 mg/kg. | [4][5] |

| Rat | Radiographic Contrast | This compound | 1 mg/kg | Enhanced reduction in gastric emptying and intestinal transit compared to 0.1 mg/kg. | [5] |

| Mouse | Upper GI Transit | This compound | EC₅₀ = 0.004 mg/kg | Potent inhibition of upper GI transit. | [3] |

| Mouse | Upper GI Transit | WIN 55,212-2 | - | Less potent than this compound. | [3] |

Experimental Protocols

Protocol 1: Upper Gastrointestinal Transit Assay (Charcoal Meal Test) in Mice

This protocol is designed to assess the effect of this compound on upper gastrointestinal transit by measuring the distance traveled by a charcoal meal through the small intestine.

Materials:

-

This compound

-

Vehicle (e.g., 5% Tween 80 in saline)

-

Activated Charcoal (10% suspension in 5% gum arabic or 0.5% methylcellulose)

-

Male CD-1 or similar strain mice (8-10 weeks old)

-

Oral gavage needles

-

Dissection tools

-

Ruler

Procedure:

-

Animal Preparation:

-

House mice individually for at least 24 hours before the experiment to prevent coprophagy.

-

Fast mice for 12-18 hours with free access to water.

-

-

Drug Administration:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound or vehicle intraperitoneally (i.p.) or via the desired route at a volume of 10 mL/kg. A range of doses (e.g., 0.001 - 1 mg/kg) is recommended for a dose-response study.

-

-

Charcoal Meal Administration:

-

30 minutes after drug administration, administer 0.2 mL of the 10% charcoal meal suspension orally using a gavage needle.

-

-

Tissue Collection:

-

20-30 minutes after charcoal administration, euthanize the mice by cervical dislocation or CO₂ asphyxiation.

-

Perform a laparotomy and carefully expose the gastrointestinal tract.

-

Clamp the pyloric sphincter and the ileocecal junction.

-

Carefully dissect the entire small intestine from the pylorus to the cecum.

-

-

Measurement and Data Analysis:

-

Lay the small intestine flat on a moist surface without stretching.

-

Measure the total length of the small intestine from the pylorus to the ileocecal junction.

-

Measure the distance traveled by the charcoal meal from the pylorus to the leading front of the charcoal.

-

Calculate the percentage of intestinal transit for each mouse using the following formula:

-

% Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

-

-

Compare the mean % transit between the vehicle- and this compound-treated groups using appropriate statistical analysis (e.g., t-test or ANOVA).

-

Figure 2: Experimental workflow for the charcoal meal test.

Protocol 2: Radiographic Assessment of Gastric Emptying and Intestinal Transit in Rats

This protocol utilizes non-invasive radiographic imaging to assess the effects of this compound on gastric emptying and intestinal transit.

Materials:

-

This compound

-

Vehicle (e.g., 5% Tween 80 in saline)

-

Barium sulfate (B86663) suspension (e.g., 60% w/v)

-

Male Wistar or Sprague-Dawley rats (200-250 g)

-

Oral gavage needles

-

X-ray imaging system

-

Image analysis software

Procedure:

-

Animal Preparation:

-

Fast rats for 18-24 hours with free access to water.

-

-

Drug Administration:

-

Prepare a stock solution of this compound in the chosen vehicle.

-

Administer this compound or vehicle (i.p. or other desired route) at a volume of 1 mL/kg. Doses can be guided by the data in the table above.

-

-

Contrast Administration:

-

Immediately after drug administration, administer 2 mL of the barium sulfate suspension orally via a gavage needle.

-

-

Radiographic Imaging:

-

At various time points (e.g., 0, 30, 60, 90, and 120 minutes) after contrast administration, anesthetize the rats and acquire ventrodorsal abdominal radiographs.

-

-

Data Analysis:

-

Gastric Emptying:

-

On the radiographs, quantify the amount of barium remaining in the stomach at each time point. This can be done by measuring the area of the barium-filled stomach using image analysis software.

-

Express the gastric emptying as a percentage of the initial amount of barium at time 0.

-

Plot the percentage of gastric emptying over time for each treatment group.

-

-

Intestinal Transit:

-

Quantify the progression of the head of the barium column through the small intestine.

-

One common method is the "Geometric Center" (GC) calculation. The small intestine is divided into a set number of segments (e.g., 10), and the percentage of barium in each segment is determined. The GC is calculated as the sum of the (fraction of barium in each segment × the segment number).

-

A lower GC value indicates slower intestinal transit.

-

Compare the GC values between the vehicle- and this compound-treated groups at a specific time point (e.g., 90 minutes).

-

-

Figure 3: Workflow for radiographic assessment of GI motility.

Conclusion

This compound is a powerful and selective tool for studying the peripheral endocannabinoid system's influence on gastrointestinal motility. Its ability to potently reduce GI transit without inducing central nervous system effects makes it a superior candidate for both basic research and the initial stages of drug development for motility disorders. The protocols outlined above provide a framework for robust and reproducible in vivo assessment of this compound's pharmacological activity. Researchers should optimize these protocols based on their specific experimental needs and institutional guidelines.

References

- 1. ijper.org [ijper.org]

- 2. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound, a covalent cannabinoid ligand, powerfully slows gastrointestinal motility in normal and stressed mice in a peripherally restricted manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor agonist this compound on gastrointestinal motor function in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In vitro and non-invasive in vivo effects of the cannabinoid-1 receptor (CB1R) agonist this compound on gastrointestinal motor function in the rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Innovations in noninvasive methods for measuring gastrointestinal motility in mice [jstage.jst.go.jp]

Application Notes and Protocols for AM841 in Mouse Models of Gut Inflammation

For Researchers, Scientists, and Drug Development Professionals

Introduction

AM841 is a potent, covalently acting cannabinoid receptor agonist that has demonstrated significant anti-inflammatory effects in preclinical mouse models of gut inflammation.[1][2][3] Its mechanism of action involves the activation of both central and peripheral cannabinoid receptor 1 (CB1) and cannabinoid receptor 2 (CB2), leading to the attenuation of inflammatory responses.[1][4][5] These characteristics make this compound a valuable research tool for investigating the role of the endocannabinoid system in inflammatory bowel disease (IBD) and for the preclinical assessment of potential therapeutic agents.

These application notes provide detailed protocols for the use of this compound in two common chemically induced mouse models of colitis: dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis and 2,4,6-trinitrobenzene sulfonic acid (TNBS)-induced colitis.[1][2][3]

Mechanism of Action

This compound exerts its anti-inflammatory effects primarily through the activation of CB1 and CB2 receptors.[1][4] Studies in CB1 and CB2 receptor-deficient mice have shown that the protective effects of this compound in colitis are absent, confirming the critical role of these receptors.[1][2] One of the downstream effects of cannabinoid receptor activation by this compound is the inhibition of neutrophil migration, a key process in the pathogenesis of IBD.[1] this compound has been shown to inhibit fMLP-stimulated neutrophil migration in a concentration-dependent manner.[1] Furthermore, this compound has been described as a peripherally restricted ligand with very little brain penetration, which could be advantageous in minimizing central nervous system side effects.[4][6]

Signaling Pathway of this compound in Gut Inflammation

Caption: this compound activates CB1 and CB2 receptors, initiating a signaling cascade that inhibits neutrophil migration and produces anti-inflammatory effects.

Experimental Protocols

Detailed methodologies for inducing gut inflammation in mouse models and the subsequent administration of this compound are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model

The DSS model is a widely used and reproducible model of acute and chronic colitis that mimics certain aspects of ulcerative colitis in humans.[7][8][9]

Materials:

-

Dextran sulfate sodium (DSS, molecular weight 36-50 kDa)

-

This compound

-

Vehicle (e.g., 2% dimethyl sulfoxide (B87167) and 1% Tween 80 in saline)[1]

-

C57BL/6 mice (or other appropriate strain)

Protocol for Induction of Acute Colitis:

-

Administer 2-5% (w/v) DSS in the drinking water of mice for 5-7 consecutive days.[10][11] The concentration and duration can be adjusted to modulate the severity of colitis.[7][8]

-